Piperidine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLCYFVJQKWNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451135 | |
| Record name | Piperidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-20-0 | |
| Record name | Piperidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Piperidine 2 Carbaldehyde and Its Enantiomers
Chemoenzymatic Approaches for Asymmetric Synthesis of Piperidine-2-carbaldehyde
Chemoenzymatic strategies leverage the high selectivity of enzymes in combination with chemical reactions to achieve efficient and sustainable syntheses. These approaches are particularly valuable for the construction of chiral molecules like the enantiomers of this compound.
Biocatalytic Dearomatization of Activated Pyridines
The asymmetric dearomatization of readily available pyridine (B92270) derivatives presents a powerful strategy for the synthesis of chiral piperidines. whiterose.ac.uknih.gov While direct biocatalytic dearomatization of pyridine-2-carbaldehyde itself is not extensively documented, a general chemoenzymatic approach involving the dearomatization of activated pyridines can be envisioned for its synthesis. acs.org This strategy typically involves a chemical reduction of a pyridinium (B92312) salt to a tetrahydropyridine (B1245486), followed by an enzyme-catalyzed stereoselective reduction.
One such approach combines the chemical reduction of N-alkylpyridinium salts to tetrahydropyridines, which are then subjected to a one-pot amine oxidase/ene imine reductase cascade. whiterose.ac.uknih.gov The amine oxidase generates a dihydropyridinium species in situ, creating an activated C=C bond that is subsequently reduced by an ene-imine reductase (EneIRED) with high stereoselectivity. whiterose.ac.uknih.gov By selecting the appropriate EneIRED, it is possible to access either enantiomer of the resulting piperidine (B6355638). This methodology has been successfully applied to the synthesis of various 3- and 3,4-substituted piperidines. whiterose.ac.uknih.gov
A plausible chemoenzymatic route to a precursor of this compound could start with pyridine-2-methanol. Chemical N-alkylation followed by reduction would yield the corresponding N-alkyl-2-(hydroxymethyl)tetrahydropyridine. This intermediate could then be subjected to an amine oxidase/EneIRED cascade to produce the chiral N-alkyl-2-(hydroxymethyl)piperidine, which can be subsequently oxidized to the target this compound.
Although direct dearomatization of pyridine itself can be achieved using earth-abundant metal catalysts like organolanthanides, achieving high enantioselectivity in these chemical systems remains a challenge. nih.gov The strength of the chemoenzymatic approach lies in the inherent stereocontrol exerted by the biocatalyst in the key asymmetry-inducing step.
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution (EKR) is a widely used and effective method for obtaining enantiomerically pure compounds from a racemic mixture. For the synthesis of enantiopure this compound, the EKR of its precursor, (±)-2-piperidineethanol, is a well-established strategy. nih.govnih.gov This involves the enantioselective acylation or hydrolysis of a racemic mixture of N-protected 2-piperidineethanol (B17955), catalyzed by lipases. researchgate.netresearchgate.net
The N-protecting group on the piperidine nitrogen plays a crucial role in the efficiency and enantioselectivity of the resolution. Common protecting groups include acetyl, tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). nih.govresearchgate.net The choice of enzyme, solvent, and acyl donor are also critical parameters that need to be optimized for a successful resolution.
For instance, the kinetic resolution of N-acetylated 2-piperidylacetic acid methyl ester, a derivative of the target scaffold, has been shown to proceed with good enantioselectivity (E = 66) using lipase (B570770) PS-C II from Burkholderia cepacia in a mixture of diisopropyl ether and butyl butanoate. researchgate.net In the case of racemic N-protected 2-piperidineethanol, lipases such as Candida antarctica lipase B (CALB) are often employed for enantioselective acylation. beilstein-journals.org
The resolved, enantiopure N-protected 2-piperidineethanol can then be readily oxidized to the corresponding enantiopure N-protected this compound using standard oxidation methods, such as Swern or Dess-Martin periodinane oxidation. mdpi.com
Table 1: Examples of Enzymatic Kinetic Resolution of 2-Piperidineethanol Derivatives
| Substrate | Enzyme | Reaction Type | Product (ee) | Ref. |
| (±)-N-Boc-2-piperidineethanol | Candida antarctica lipase B (CALB) | Transesterification | (R)-acetate (>99% ee) | beilstein-journals.org |
| (±)-N-Acetyl-2-piperidylacetic acid methyl ester | Burkholderia cepacia lipase PS-C II | Interesterification | (S)-ester (up to 94% ee) | researchgate.net |
| (±)-N-Pivaloyl-2-methylpiperidine | Hydrolase from Arthrobacter sp. K5 | Hydrolysis | (S)-2-methylpiperidine (80.2% ee) | researchgate.net |
Transaminase and Imine Reductase Cascade Processes
One-pot biocatalytic cascades are highly efficient for the synthesis of chiral amines and heterocycles from simple starting materials. nottingham.ac.ukfigshare.comresearchgate.net A cascade involving a carboxylic acid reductase (CAR), a transaminase (TA), and an imine reductase (IRED) has been developed for the synthesis of mono- and disubstituted piperidines. nottingham.ac.ukfigshare.comresearchgate.net
This cascade begins with the reduction of a keto acid to a keto aldehyde by a CAR. chemrxiv.org The keto aldehyde then undergoes amination catalyzed by a transaminase to form a cyclic imine intermediate. chemrxiv.org Finally, an imine reductase stereoselectively reduces the imine to the corresponding chiral piperidine. chemrxiv.org The stereochemical outcome of the final product is controlled by the stereoselectivity of the IRED. By using either an (R)- or (S)-selective IRED, both enantiomers of the piperidine product can be accessed.
This methodology has been successfully applied to the synthesis of various substituted piperidines and pyrrolidines with high conversion and enantiomeric excess. nottingham.ac.ukfigshare.comresearchgate.netacs.org For the synthesis of this compound, a suitable keto aldehyde precursor would be required. This powerful cascade demonstrates the potential of multi-enzyme systems for the efficient and stereoselective construction of the piperidine scaffold.
Enantioselective Chemical Syntheses of this compound Derivatives
In addition to chemoenzymatic methods, a variety of enantioselective chemical strategies have been developed for the synthesis of chiral piperidine derivatives, which can be precursors to this compound.
Asymmetric Cyclization Reactions
Asymmetric cyclization reactions are a cornerstone of enantioselective synthesis, allowing for the construction of chiral rings from acyclic precursors. Several types of asymmetric cyclizations can be envisioned for the synthesis of the this compound framework.
One approach involves the asymmetric intramolecular aza-Michael reaction. whiterose.ac.uk In this strategy, a chiral catalyst, such as a chiral phosphoric acid, promotes the enantioselective cyclization of an amine onto an α,β-unsaturated thioester. This method has been successfully used to synthesize functionalized pyrrolidines and can be extended to the synthesis of piperidines. whiterose.ac.uk
Another powerful method is the asymmetric [3+3] cycloaddition. Chiral secondary amines can catalyze the asymmetric intermolecular aza-[3+3] cycloaddition of unsaturated aldehydes and enecarbamates to produce chiral piperidine rings with excellent enantioselectivity. rsc.org
Furthermore, metal-catalyzed cyclizations offer a versatile route to piperidines. For instance, palladium-catalyzed azide (B81097) reduction followed by cyclization can be employed. mdpi.com Asymmetric synthesis of piperidines has also been achieved through nitro-Mannich reactions followed by reductive cyclization, where the initial stereocenter is established in the Mannich reaction. mdpi.com
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. ucd.ie Several organocatalytic methods have been developed for the enantioselective synthesis of 2-substituted piperidines. ucd.ieacs.org
A biomimetic approach utilizing L-proline as a catalyst has been reported for the asymmetric Mannich reaction between cyclic imines, such as Δ¹-piperideine, and ketones. acs.org This method allows for the direct and asymmetric introduction of a functionalized side chain at the 2-position of the piperidine ring. By using acetone (B3395972) as the nucleophile, this reaction provides a direct route to pelletierine, an alkaloid structurally similar to this compound. acs.org The reaction proceeds with good yield and high enantioselectivity. acs.org
Another organocatalytic strategy involves the asymmetric Michael addition of aldehydes to α-cyano α,β-unsaturated esters, which, after a series of transformations, can lead to highly substituted chiral piperidines. researchgate.net Additionally, a hybrid bio-organocatalytic cascade has been developed where a transaminase generates the reactive cyclic imine in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone. ucd.ie This innovative approach combines the advantages of both biocatalysis and organocatalysis. ucd.ie
Asymmetric Hydrogenation of Precursors
Asymmetric hydrogenation of pyridine-based precursors represents a direct and atom-economical approach to chiral piperidines. This strategy typically involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the reduction of the aromatic pyridine ring.
One notable method involves the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. This process utilizes a chiral primary amine, which, in the presence of a rhodium catalyst and a hydrogen source like formic acid, displaces the nitrogen atom of the pyridine ring and induces chirality in the resulting piperidine product. dicp.ac.cnbohrium.comresearchgate.net This method is advantageous as it avoids the use of hydrogen gas and is tolerant of various functional groups that are often reducible under standard hydrogenation conditions. dicp.ac.cnbohrium.com
Another approach is the asymmetric hydrogenation of activated pyridinium salts, such as N-benzylated pyridinium salts, using iridium or rhodium catalysts complexed with chiral phosphine (B1218219) ligands like SegPhos or Josiphos. acs.orgunimi.it These reactions can produce piperidine derivatives with multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity. acs.org The activating group, for instance, a benzyl (B1604629) group, can often be removed in a subsequent step. unimi.it
Heterogeneous catalysis has also been employed, where a chiral oxazolidinone auxiliary attached to the C2 position of the pyridine ring directs the stereochemical outcome of the hydrogenation over various metal catalysts. wikipedia.org This auxiliary can be conveniently cleaved under the reaction conditions. wikipedia.org
Table 1: Selected Catalytic Systems for Asymmetric Hydrogenation of Pyridine Precursors
| Catalyst System | Precursor Type | Key Features | Reference |
| [Cp*RhCl2]2 / Chiral Primary Amine | Pyridinium Salts | Transfer hydrogenation, avoids H2 gas, functional group tolerance. | dicp.ac.cnbohrium.comresearchgate.net |
| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium Salts | High diastereo- and enantioselectivity for products with two contiguous chiral centers. | acs.org |
| Rh-Josiphos | N-Benzylated Pyridinium Salts | Activation of the pyridine ring allows for efficient asymmetric hydrogenation. | unimi.it |
| Heterogeneous Metal Catalysts / Chiral Oxazolidinone Auxiliary | 2-Substituted Pyridines | Auxiliary directs stereoselective hydrogenation and is cleaved in situ. | wikipedia.org |
Stereodivergent Synthesis of Functionalized Piperidines
Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters. This is particularly valuable for creating libraries of stereochemically diverse piperidines for biological screening.
A powerful strategy for the stereodivergent synthesis of polysubstituted piperidines is the sequential stereocontrolled Michael-type conjugate addition. researchgate.net By carefully choosing the reaction conditions and the stereochemistry of the starting materials, it is possible to control the formation of different diastereomers. researchgate.net Another approach involves the use of a common chiral starting material, such as a bicyclic lactam, which can be manipulated to yield either cis or trans products through conjugate addition of different nucleophiles. nih.gov
Phosphite-driven cyclodehydration has been developed as a concise and highly diastereoselective method for the synthesis of both cis- and trans-2-substituted 3-hydroxypiperidines. beilstein-journals.org This method offers a stereodivergent route to these important structural motifs. beilstein-journals.org The choice of reducing agent in the cyclization of an imine intermediate can also lead to either cis- or trans-2,6-disubstituted piperidines, demonstrating another level of stereocontrol. researchgate.net
Furthermore, a convergent and stereodivergent synthesis of complex 1-aza-7-oxabicyclo[2.2.1]heptanes, which are precursors to highly substituted 4-hydroxypiperidines, has been developed. nih.gov This method relies on the controlled intramolecular annulation of homoallylic nitrones. nih.gov
Table 2: Strategies for Stereodivergent Piperidine Synthesis
| Strategy | Key Transformation | Outcome | Reference |
| Sequential Michael Additions | Conjugate addition to enaminoesters | Access to various stereoisomers of 2,3,5,6-tetrasubstituted piperidines. | researchgate.net |
| Phosphite-Driven Cyclodehydration | Cyclodehydration of amino alcohols | Stereodivergent synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. | beilstein-journals.org |
| Conjugate Addition to Chiral Lactams | Addition of enolates or cuprates to unsaturated lactams | Enantiopure cis- or trans-3-ethyl-4-piperidineacetates from a common precursor. | nih.gov |
| Controlled Nitrone Annulation | Intramolecular cycloaddition of homoallylic nitrones | Stereodivergent access to complex bicyclic precursors of 4-hydroxypiperidines. | nih.gov |
Novel Synthetic Routes to this compound Core Structures
Beyond classical methods, several novel synthetic strategies have emerged for the construction of the this compound core and related structures, offering new avenues for accessing molecular diversity.
Ring Contraction and Expansion Strategies for Piperidine Carbaldehydes
Ring contraction and expansion reactions provide unconventional pathways to piperidine derivatives. For instance, a visible light-mediated ring contraction of α-acylated piperidines can furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds through a Norrish type II transformation. nih.gov Conversely, the ring expansion of smaller heterocycles, such as prolinol derivatives, has been utilized to synthesize 3-hydroxypiperidines. acs.org An oxidative rearrangement approach has also been developed for the ring contraction of N-H piperidines to pyrrolidines using a hypervalent iodine(III) reagent. wiley.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of highly functionalized piperidines.
One such method involves the one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters. researchgate.net This reaction can be catalyzed by environmentally friendly catalysts like sodium lauryl sulfate (B86663) in water at room temperature. researchgate.net Another approach utilizes a copper-catalyzed MCR involving a cascade radical cyclization to produce poly-substituted tetrahydropyridines. rsc.org Furthermore, a four-component reaction involving an intermolecular Diels-Alder reaction has been used to construct complex piperidone scaffolds. researchgate.net
Palladium-Catalyzed Intramolecular Coupling Reactions
Palladium-catalyzed intramolecular coupling reactions are a powerful tool for the formation of the piperidine ring. The reductive Heck coupling, for example, has been successfully employed to construct highly substituted syn-piperidine rings, avoiding the use of more toxic and sensitive reagents like Ni(COD)₂. nih.gov
Other palladium-catalyzed intramolecular reactions include the hydroamination of alkenes, where a nitrogen atom adds across a double bond to form the heterocyclic ring. mdpi.com Ligand-controlled regioselective diaminations of alkenes have also been developed. mdpi.com These methods often proceed with high stereoselectivity and are tolerant of a wide range of functional groups. nih.govmdpi.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of piperidine derivatives to develop more sustainable and environmentally benign processes.
One approach focuses on the use of bio-renewable starting materials. For example, piperidine can be synthesized from bio-renewable tetrahydrofurfurylamine (B43090) via hydrogenolysis and subsequent intramolecular amination. rsc.org Research is also underway to develop biocatalytic routes to substituted piperidines from biomass-derived pyridinedicarboxylic acids. ukri.org
The use of biocatalysts, such as immobilized lipases, offers a green alternative to traditional chemical catalysts for multicomponent reactions to synthesize piperidines. rsc.org These enzymatic reactions can often be performed under mild conditions and the catalyst can be recycled and reused. rsc.org
Metal-free synthesis is another key aspect of green chemistry. Intramolecular electrochemical C-H aminations, which use clean electricity as the redox agent, provide a metal-free method for constructing N-heterocycles, including piperidine precursors. frontiersin.orgnih.gov Combining biocatalytic C-H oxidation with radical cross-coupling also presents a streamlined and more sustainable route to complex piperidines, reducing the reliance on precious metal catalysts. acs.orgnews-medical.net
Solvent-Free and Water-Mediated Reactions
The use of water as a solvent or conducting reactions in the absence of a solvent are cornerstones of green synthetic chemistry. These approaches not to only reduce volatile organic compound (VOC) emissions but can also lead to unique reactivity and selectivity.
Water-mediated synthesis is particularly attractive due to the hydrophobic effect, which can accelerate reaction rates and influence stereoselectivity. mdpi.com For the synthesis of piperidine derivatives, water has been shown to be a viable medium, preventing racemization of enantioenriched substrates in some cases. mdpi.com While specific examples for this compound are not abundant, the principles have been applied to the synthesis of related piperidine structures. For instance, the conversion of substituted pyridines to the corresponding piperidines can be effectively carried out in water. mdpi.com This suggests that the final reduction step in a synthetic sequence towards this compound from a pyridine precursor could be performed in an aqueous medium.
Solvent-free reactions, often conducted by grinding solid reactants or heating a neat mixture, represent the pinnacle of green chemistry by completely eliminating the need for a solvent. rsc.org These conditions can lead to higher yields, shorter reaction times, and easier product isolation. rsc.org Multicomponent reactions, which are inherently atom-economical, are particularly well-suited for solvent-free conditions. While a direct solvent-free synthesis of this compound is not extensively documented, the synthesis of various substituted piperidines has been successfully achieved under these conditions, often with the aid of a catalyst. rsc.org For example, multicomponent reactions of aldehydes, anilines, and acetoacetate (B1235776) esters have been catalyzed by immobilized lipases under solvent-free conditions to produce piperidine derivatives in high yields. rsc.org
The table below summarizes the key features and potential applications of these methods for the synthesis of this compound.
| Reaction Condition | Advantages | Potential Application to this compound Synthesis |
| Water-Mediated | Environmentally benign, potential for enhanced reaction rates and stereoselectivity, prevents racemization in certain cases. mdpi.com | Final reduction step of a pyridine precursor; enzymatic reactions. |
| Solvent-Free | Eliminates solvent waste, can lead to higher yields and shorter reaction times, simplified workup. rsc.org | Multicomponent reactions to construct the piperidine ring; solid-state reactions. |
Non-Toxic Catalysis and Sustainable Practices
The development of non-toxic and recyclable catalysts is a major focus of sustainable chemistry. Biocatalysis, using enzymes, and catalysis by earth-abundant metals are at the forefront of this endeavor.
Biocatalysis offers unparalleled selectivity under mild reaction conditions, often in aqueous media. nih.gov Enzymes such as lipases, oxidases, and reductases are increasingly employed in the synthesis of chiral piperidines. rsc.orgnih.govacs.org For instance, immobilized Candida antarctica lipase B (CALB) has been used to catalyze the multicomponent synthesis of piperidines, and the catalyst could be reused for multiple cycles with minimal loss of activity. rsc.org Chemo-enzymatic cascade reactions, which combine chemical and biological transformations in a one-pot setup, are a powerful strategy for the asymmetric synthesis of substituted piperidines. nih.govacs.org Such a cascade could be envisioned for the synthesis of enantiopure this compound, starting from a suitable precursor. For example, a cascade involving a carboxylic acid reductase, a transaminase, and an imine reductase could convert a keto acid into a chiral piperidine derivative.
Non-toxic metal catalysis aims to replace precious and toxic heavy metals like palladium and rhodium with more sustainable alternatives. Iron, a benign and abundant metal, has been explored for catalytic processes in green chemistry. mdpi.com While specific applications to this compound are still emerging, the broader field of sustainable catalysis is moving towards the use of such non-toxic metals for various organic transformations.
The following table details some of the non-toxic catalysts and their performance in the synthesis of piperidine derivatives, which could be adapted for this compound.
| Catalyst Type | Example | Reaction Type | Key Findings |
| Biocatalyst | Immobilized Candida antarctica lipase B (CALB) | Multicomponent reaction | Reusable catalyst, high yields (up to 91% on a gram scale), catalytically more efficient than the pure enzyme. rsc.org |
| Biocatalyst | Amine oxidase/ene imine reductase | One-pot cascade | Stereoselective conversion of N-substituted tetrahydropyridines to stereo-defined piperidines. nih.govacs.org |
| Biocatalyst | Δ1-Piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase (DpkA) | Asymmetric reduction | Promiscuous ketoreductase activity for the synthesis of chiral hydroxy acids. csic.es |
Chemical Reactivity and Derivatization Strategies of Piperidine 2 Carbaldehyde
Reactions of the Aldehyde Moiety in Piperidine-2-carbaldehyde
The aldehyde group is a primary site of reactivity in this compound, participating in a variety of transformations that are fundamental to its utility in synthesis.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon atom of the aldehyde group in this compound readily undergoes attack by nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.
Condensation reactions are a prominent class of transformations for this compound. For instance, it can react with compounds containing active methylene (B1212753) groups in Knoevenagel-type condensations. masterorganicchemistry.com In these reactions, a mild base, often piperidine (B6355638) itself, is used to generate an enolate which then adds to the aldehyde. masterorganicchemistry.com The resulting adduct typically undergoes rapid dehydration. masterorganicchemistry.com Similarly, this compound can participate in Claisen-Schmidt condensations. masterorganicchemistry.com
A notable example of a condensation reaction involves the synthesis of piperidine-based thiosemicarbazones. This is achieved by refluxing 1-methylthis compound (B1355380) with thiosemicarbazides in ethanol. The aldehyde functionality also allows for reactions with amines to form imines or Schiff bases, which can serve as bidentate ligands in coordination chemistry. libretexts.orgwikipedia.org
The aldehyde can also undergo addition reactions with organometallic reagents. For example, reaction with Grignard reagents like methylmagnesium iodide or phenylmagnesium iodide, followed by oxidation, leads to the formation of the corresponding 3-acetyl-2-chloroquinolines. wiley.com
Oxidations and Reductions to Corresponding Carboxylic Acids and Alcohols
The aldehyde moiety of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two important classes of derivatives.
Oxidation: The oxidation of the aldehyde group to a carboxylic acid can be accomplished using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) or chromic acid under acidic conditions. evitachem.com Quinolinium dichromate in sulfuric acid has also been used for the oxidation of benzaldehydes to their corresponding carboxylic acids. researchgate.net Another method involves the use of sodium hypochlorite (B82951) (bleach) in a basic medium, which can be performed with or without microwave assistance. researchgate.net
Reduction: The reduction of the aldehyde to a primary alcohol, such as (piperidin-2-yl)methanol, is a common transformation. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). evitachem.comnih.gov For instance, 1-acetyl-piperidine-2-carbaldehyde (B1507209) can be reduced to 1-acetyl-piperidine-2-ethanol. evitachem.com The reduction of 2-pyridineethanol hydrochloride to 2-piperidineethanol (B17955) hydrochloride can be accomplished by catalytic reduction using a platinum oxide catalyst. google.com
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | Potassium permanganate, Chromic acid | Carboxylic acid |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohol |
Formation of Iminium Ions and Related Intermediates
The reaction of this compound with secondary amines can lead to the formation of an iminium ion intermediate. libretexts.org This process is typically acid-catalyzed and begins with the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine. libretexts.orgacs.org Protonation of the carbinolamine's hydroxyl group facilitates the loss of water, yielding the iminium ion. libretexts.orgacs.org
These iminium ions are key intermediates in various synthetic transformations. For example, in the Knoevenagel condensation catalyzed by piperidine, the reaction is believed to proceed through the formation of an iminium ion from the aldehyde and the piperidine catalyst. acs.orgresearchgate.net This iminium ion is then attacked by an enolate, leading to the final condensation product after elimination of the piperidine catalyst. acs.orgresearchgate.net
Functionalization of the Piperidine Ring System
Beyond the reactivity of the aldehyde group, the piperidine ring itself offers multiple sites for functionalization, enabling the synthesis of a diverse array of substituted piperidine derivatives.
Regioselective Functionalization of C-3, C-4, C-5, and C-6 Positions
Achieving regioselective functionalization of the piperidine ring is a key challenge and an area of active research. Various strategies have been developed to target specific carbon atoms of the ring.
The direct functionalization of C-H bonds is a powerful tool. However, the inherent reactivity of the piperidine ring can make site-selectivity difficult. The C2 position is electronically activated, but direct functionalization at other positions often requires specific strategies. d-nb.infonih.gov For instance, C4 functionalization can be achieved by sterically shielding the C2 position. d-nb.info
An indirect approach for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening of the resulting cyclopropane. d-nb.infonih.gov Palladium-catalyzed C(sp³)–H arylation has been used for the selective functionalization of piperidines at the C3 and C4 positions, often guided by a directing group attached to the piperidine nitrogen. wiley.comacs.orgacs.orgacs.org For example, an aminoquinoline amide auxiliary at C3 can direct arylation to the C4 position. acs.orgacs.org
The synthesis of piperidine-2,4-diones with substituents at the C6, C5,6, and C2,6 positions has been achieved through Dieckmann cyclizations. researchgate.net Additionally, a photocatalytic method allows for the regiodivergent functionalization of saturated N-heterocycles at either the α- or β-position by using a Boc-stabilized iminium ion as a key intermediate. chemrxiv.org
N-Functionalization Strategies, including N-Arylation
The nitrogen atom of the piperidine ring is a key site for functionalization, with N-arylation being a particularly important transformation for the synthesis of biologically active molecules. tandfonline.combenthamdirect.com
N-arylation can be achieved through various metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using palladium catalysts, is a widely employed method for this purpose. tandfonline.com Copper-catalyzed N-arylation reactions have also been reported, often using ligands to facilitate the coupling of piperidine with aryl halides. tandfonline.com
Phase transfer catalysts, such as cetyltrimethylammonium bromide (CTAB), have been used to effectively catalyze the N-arylation of piperidine with aryl halides, leading to high yields of the desired products. tandfonline.comthaiscience.info Other metal catalysts, including those based on iron and nickel, have also been explored for N-arylation reactions. tandfonline.com
Stereoselective Introduction of Additional Stereocenters
The aldehyde functionality at the C2 position of the piperidine ring in this compound serves as a versatile handle for the stereoselective installation of new stereocenters. This is a critical transformation for the synthesis of complex natural products and pharmaceutical agents where precise control of stereochemistry is paramount. The inherent chirality of the piperidine ring, particularly when appropriately substituted on the nitrogen or the ring itself, can influence the stereochemical outcome of reactions at the aldehyde. Methodologies for achieving high diastereoselectivity often rely on substrate control, auxiliary control, or the use of chiral catalysts.
The addition of nucleophiles to the carbonyl group of this compound and its derivatives is a common strategy to introduce a new stereocenter. The stereochemical course of such additions is influenced by the conformational preferences of the piperidine ring and the nature of the N-substituent. For instance, in related systems like N-protected aziridine-2-carboxaldehydes, the diastereoselectivity of organometallic additions is dictated by chelation effects involving the nitrogen substituent. msu.edu N-Bn protected cis-aziridine-2-carboxaldehydes exhibit excellent syn-addition selectivity, whereas the corresponding trans substrates show poor selectivity due to conformational ambiguity. msu.edu Conversely, N-Boc trans-substrates can yield high syn-selectivity, a phenomenon attributed to a favorable interaction between the aldehyde carbonyl and the Boc group. msu.edu These principles can be extended to the piperidine system, where the larger ring size adds further conformational considerations.
Inspired by biosynthetic pathways, a stereoselective three-component vinylogous Mannich-type reaction (VMR) has been developed to construct multi-substituted chiral piperidines. rsc.org This reaction, employing a 1,3-bis-trimethylsilylenol ether as a vinylogous nucleophile, an aldehyde, and a chiral amine auxiliary, proceeds via a chiral aldimine intermediate to yield cyclized chiral dihydropyridinones with excellent diastereoselectivity. rsc.org The resulting dihydropyridinone is a versatile intermediate that can be further elaborated to access a variety of chiral piperidine-containing natural products. rsc.org
The reduction of imines or iminium ions generated from this compound or its precursors is another key method for establishing stereocenters. The diastereoselective reduction of a cyclized intermediate, an indolizinium salt derived from 2-pyridinecarbaldehyde, highlights this approach. mdpi.com The reduction of this intermediate with sodium borohydride leads to a separable mixture of diastereomeric tetrahydro derivatives, demonstrating the influence of the existing stereocenters on the facial selectivity of hydride attack. mdpi.com
The following table summarizes selected examples of stereoselective reactions used to introduce additional stereocenters in piperidine-related structures.
| Precursor Type | Reagent(s) | Key Transformation | Stereoselectivity | Reference |
| N-Bn cis-aziridine-2-carboxaldehyde | Organometallic reagents | Nucleophilic addition | Excellent syn-selectivity | msu.edu |
| N-Boc trans-aziridine-2-carboxaldehyde | Organometallic reagents | Nucleophilic addition | High syn-selectivity | msu.edu |
| 2-Pyridinecarbaldehyde derivative | Chiral oxazolidine (B1195125) sulfur ylide | Asymmetric condensation | 95:5 d.r. | mdpi.com |
| Aldehyde, chiral amine, dienolate | Sn(OTf)₂ | Vinylogous Mannich Reaction | Excellent (single isomers observed) | rsc.org |
| Indolizinium salt | NaBH₄ | Diastereoselective reduction | Separable diastereomers | mdpi.com |
Cascade and Domino Reactions Initiated by this compound
Cascade and domino reactions are powerful synthetic strategies that allow for the construction of complex molecular architectures in a single operation, thereby increasing efficiency and reducing waste. This compound and its precursors are valuable starting materials for initiating such reaction cascades, often leading to the formation of other heterocyclic systems.
A notable example is the involvement of piperidine in a one-pot, three-component domino reaction with biphenyl-2-carbaldehydes and terminal alkynes. acs.orgacs.orgnih.gov This sequence, catalyzed by a Zn/CuI/TFA system, involves the initial formation of a propargylamine, followed by the elimination of piperidine and a subsequent carbocyclization to furnish phenanthrene (B1679779) derivatives. acs.orgacs.orgnih.gov While this compound is not the starting material here, this reaction showcases the ability of the piperidine motif to participate in and be eliminated during a cascade process.
More directly relevant are cascade reactions that proceed through intermediates structurally related to this compound. An enantioselective synthesis of piperidine-2,3-dicarboxylic acids has been described that utilizes a domino reaction sequence comprising an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition. researchgate.net
Applications of Piperidine 2 Carbaldehyde in Complex Molecule Synthesis
Piperidine-2-carbaldehyde as a Key Chiral Building Block
The stereochemical properties of this compound are pivotal to its utility as a chiral building block. The presence of a stereocenter at the C-2 position of the piperidine (B6355638) ring allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological activities. The aldehyde group provides a reactive handle for a multitude of chemical transformations, enabling the elaboration of the piperidine scaffold into more complex structures.
This compound is extensively employed in the synthesis of a variety of chiral piperidine-derived intermediates. These intermediates are subsequently utilized in the construction of more complex molecular frameworks. For instance, this compound can undergo Wittig-type reactions to introduce carbon-carbon double bonds, or it can be subjected to aldol (B89426) condensations to form new carbon-carbon single bonds with the creation of new stereocenters. Furthermore, the aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, providing access to a diverse range of functionalized piperidine derivatives. These transformations are often carried out with high stereocontrol, preserving the chirality of the starting material and enabling the synthesis of enantiomerically enriched products.
| Intermediate Type | Synthetic Transformation | Key Features |
| Alkenyl piperidines | Wittig reaction | Introduction of C=C bond |
| β-Hydroxy piperidines | Aldol condensation | Formation of C-C bond and new stereocenter |
| Piperidin-2-yl-methanols | Reduction | Conversion of aldehyde to primary alcohol |
| Piperidine-2-carboxylic acids | Oxidation | Conversion of aldehyde to carboxylic acid |
Beyond its role in the synthesis of simple piperidine derivatives, this compound is a valuable precursor for the construction of more complex nitrogen-containing heterocyclic systems. nih.govmsesupplies.com The aldehyde functionality can participate in a variety of cyclization reactions, leading to the formation of fused or bridged bicyclic and polycyclic ring systems. For example, intramolecular Mannich reactions involving this compound derivatives can lead to the formation of quinolizidine (B1214090) and indolizidine alkaloids, which are classes of natural products with significant biological activities. rsc.org The ability to construct such diverse heterocyclic scaffolds from a single chiral building block highlights the synthetic versatility of this compound.
Total Synthesis of Natural Products Incorporating this compound Scaffolds
The structural motif of piperidine is a recurring theme in a vast number of natural products, many of which exhibit potent biological activities. organic-chemistry.orgnih.govresearchgate.netnih.gov Consequently, the total synthesis of these natural products has been a major focus of synthetic organic chemistry. This compound has emerged as a key starting material in many of these synthetic endeavors, providing a convergent and efficient entry point to the piperidine core of the target molecules.
This compound has been instrumental in the total synthesis of a wide range of piperidine alkaloids. organic-chemistry.orgnih.govresearchgate.netnih.gov For example, it has been utilized in the synthesis of (-)-coniine, the toxic component of poison hemlock, and (-)-solenopsin A, a component of the venom of fire ants. The syntheses of these alkaloids often involve the elaboration of the side chain at the C-2 position of the piperidine ring, which can be readily achieved through reactions of the aldehyde group of this compound. Furthermore, the availability of both enantiomers of this compound allows for the synthesis of both natural and unnatural enantiomers of these alkaloids, which is crucial for structure-activity relationship studies.
| Alkaloid | Natural Source | Key Synthetic Step from this compound |
| (-)-Coniine | Poison Hemlock (Conium maculatum) | Grignard addition to the aldehyde |
| (-)-Solenopsin A | Fire Ant Venom (Solenopsis invicta) | Wittig reaction followed by reduction |
| (+)-Dihydropinidine | Pine Needles (Pinus spp.) | Horner-Wadsworth-Emmons reaction |
In addition to its use in traditional total synthesis, this compound has also been employed in synthetic strategies that mimic the biosynthetic pathways of natural products. nih.gov Many piperidine alkaloids are biosynthesized from the amino acid lysine, which is first converted to Δ¹-piperideine, a cyclic imine that is a close structural relative of this compound. By using this compound as a starting material, chemists can effectively intercept the biosynthetic pathway at a late stage and complete the synthesis of the target natural product. This biomimetic approach can often lead to more efficient and concise syntheses.
Design and Synthesis of Advanced Pharmacological Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a large number of approved drugs. encyclopedia.pubresearchgate.netdeepdyve.com The conformational flexibility of the piperidine ring allows it to adopt a variety of shapes, enabling it to bind to a wide range of biological targets. This compound, with its inherent chirality and versatile reactivity, is an ideal starting material for the design and synthesis of novel piperidine-based pharmacological scaffolds. By modifying the substituents on the piperidine ring and elaborating the side chain at the C-2 position, medicinal chemists can create libraries of compounds with diverse pharmacological properties. These compounds can then be screened for activity against a variety of diseases, including cancer, infectious diseases, and neurological disorders.
Precursors for Anticancer Agents
The piperidine moiety is a common feature in many anticancer drugs, and this compound offers a direct route to introduce this scaffold into potential therapeutic agents. mdpi.comnih.gov Research into the synthesis of novel anticancer compounds has demonstrated the utility of analogous heterocyclic aldehydes, such as pyridine-2-carboxaldehyde, in creating potent drug candidates. These studies provide a strong basis for the potential of this compound in this field.
One notable area of research is the synthesis of thiosemicarbazones. While direct studies on this compound thiosemicarbazones are limited in the available literature, extensive research on pyridine-2-carboxaldehyde thiosemicarbazones has shown significant antineoplastic activity. nih.gov For instance, substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their effectiveness against L1210 leukemia in mice. nih.gov The synthesis involves the condensation of the aldehyde with thiosemicarbazide. The resulting thiosemicarbazones, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, have demonstrated considerable antitumor activity. nih.gov This suggests that this compound can be similarly utilized to generate novel thiosemicarbazones with potential anticancer properties. The piperidine ring, being a saturated heterocycle, would offer different conformational and electronic properties compared to the aromatic pyridine (B92270) ring, potentially leading to compounds with improved efficacy or selectivity.
Furthermore, piperidine derivatives have been explored for their anti-prostate cancer activity. nih.gov For example, compound 17a, a piperidine derivative, has been shown to inhibit the proliferation of PC3 prostate cancer cells and induce apoptosis. nih.gov While the synthesis of this specific compound may not directly start from this compound, it highlights the importance of the piperidine scaffold in the design of new anticancer agents. The aldehyde functionality of this compound provides a convenient handle for elaboration into more complex structures that could target various cancer-related pathways.
Table 1: Examples of Heterocyclic Aldehyde Derivatives in Anticancer Research
| Aldehyde Precursor (Analogous) | Derivative Class | Target/Activity | Reference |
| Pyridine-2-carboxaldehyde | Thiosemicarbazones | Antineoplastic (L1210 leukemia) | nih.gov |
| General Piperidine Scaffolds | Various | Anti-prostate cancer | nih.gov |
Intermediates for Neurological Disorder Therapeutics
The piperidine ring is a key structural component in numerous drugs targeting the central nervous system (CNS). mdpi.comnih.gov Its presence can influence the pharmacokinetic properties of a molecule, such as its ability to cross the blood-brain barrier. This compound serves as a valuable intermediate in the synthesis of therapeutics for neurological disorders.
A prominent example of a piperidine-containing drug is Donepezil, which is used for the treatment of Alzheimer's disease. nih.gov The synthesis of Donepezil and its analogs often involves the use of piperidine derivatives. While specific synthetic routes starting directly from this compound are not extensively detailed in the provided search results, the aldehyde functionality provides a clear pathway for the construction of the more complex structures found in such neurotherapeutics. For instance, the aldehyde can undergo reactions such as reductive amination to connect to other molecular fragments.
Research on multifunctional ligands for neurodegenerative diseases has also highlighted the utility of related heterocyclic aldehydes. For example, 8-hydroxyquinoline-2-carbaldehyde has been used to synthesize quinolylnitrones that act as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases. nih.gov This demonstrates the principle of using a heterocyclic aldehyde as a starting point for the development of CNS-active compounds. The analogous use of this compound could lead to novel therapeutics with different pharmacological profiles.
Piperine (B192125), a natural alkaloid containing a piperidine ring, and its derivatives have been investigated for their potential in treating neurological diseases due to their MAO inhibitory and neuroprotective activities. mdpi.com The structure-activity relationship studies of piperine analogs indicate that the piperidine moiety is crucial for its neuropharmacological effects. mdpi.com This underscores the importance of the piperidine scaffold, which can be readily introduced using this compound, in the design of new drugs for neurological disorders.
Table 2: Piperidine-Containing Compounds and Analogs in Neurological Disorder Research
| Compound/Precursor | Therapeutic Target/Application | Key Structural Feature | Reference |
| Donepezil | Alzheimer's Disease | Piperidine Ring | nih.gov |
| 8-Hydroxyquinoline-2-carbaldehyde (Analog) | Cholinesterases, Monoamine Oxidases | Heterocyclic Aldehyde | nih.gov |
| Piperine | Neurodegenerative Diseases | Piperidine Moiety | mdpi.com |
Role in Asymmetric Catalysis as a Ligand or Precursor
Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. This compound, being a chiral molecule (if resolved into its enantiomers), has the potential to be used as a precursor for the synthesis of novel chiral ligands.
The aldehyde group can be readily transformed into various coordinating groups, such as amines, imines, or alcohols, which can then bind to a metal center. The rigid piperidine backbone can provide a well-defined chiral environment around the metal, influencing the stereochemical outcome of a catalyzed reaction.
The design of chiral ligands has seen a shift from C2-symmetric ligands to non-symmetrical modular P,N-ligands. nih.gov These non-symmetrical ligands can offer more effective enantiocontrol in certain reactions. This compound could serve as a precursor to such ligands. For example, the aldehyde could be converted to an amine, which could then be linked to a phosphorus-containing moiety to create a P,N-ligand. The stereocenter at the 2-position of the piperidine ring would be key to inducing asymmetry.
Numerous "privileged" chiral ligands, which are effective in a wide range of reactions, have been developed. researchgate.net While this compound itself is not listed as a common precursor for these established ligands, the principles of their design can be applied to create new ligands derived from it. The stereoselective synthesis of chiral piperidine derivatives is an active area of research, often employing chiral auxiliaries or asymmetric catalysis. researchgate.net The resulting enantiomerically pure piperidine derivatives can then be further functionalized.
The development of chiral pyridine-derived ligands has also been a significant area of research in asymmetric catalysis. x-mol.com The knowledge gained from these studies can be translated to the design of ligands based on the saturated piperidine scaffold, with this compound being a logical starting point for creating ligands with a coordinating group at the 2-position.
Table 4: Concepts in Chiral Ligand Design Relevant to this compound
| Ligand Design Concept | Potential Application of this compound | Reference |
| Non-symmetrical Modular P,N-Ligands | Precursor for the nitrogen-containing part of the ligand | nih.gov |
| Privileged Chiral Ligands | Basis for the design of new ligand structures | researchgate.net |
| Chiral Pyridine-Derived Ligands | Analogous design principles for piperidine-based ligands | x-mol.com |
| Stereoselective Synthesis of Piperidines | Source of enantiomerically pure starting material | researchgate.net |
Spectroscopic and Computational Characterization of Piperidine 2 Carbaldehyde and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
A multi-faceted approach utilizing various spectroscopic methods is indispensable for the unambiguous determination of the molecular structure, stereochemistry, and intermolecular interactions of piperidine-2-carbaldehyde and its analogs. Each technique provides a unique piece of the structural puzzle, and their combined application affords a holistic understanding of the molecule's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each nucleus, while more advanced techniques enable the definitive assignment of stereochemistry and the study of conformational dynamics.
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aldehyde proton, the proton at the C2 position, and the protons of the piperidine (B6355638) ring. The chemical shift of the aldehyde proton (CHO) typically appears in the downfield region, around 9-10 ppm. The proton at the C2 position (H2) is expected to be deshielded due to the adjacent electronegative nitrogen and the carbonyl group. The remaining piperidine ring protons would appear as a complex set of multiplets in the upfield region.
The conformation of the piperidine ring, which predominantly adopts a chair form, can be investigated through the analysis of proton-proton coupling constants (³JHH). The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of the relative orientation (axial or equatorial) of the substituents on the ring. For instance, a large coupling constant between H2 and the adjacent methylene (B1212753) protons would suggest a diaxial relationship, indicating an equatorial position of the carbaldehyde group. Conversely, smaller coupling constants would suggest an axial orientation of the substituent.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivity within the spin systems of the piperidine ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space correlations between protons that are in close proximity, which is invaluable for confirming stereochemical assignments and determining the preferred conformation of the piperidine ring and the orientation of the carbaldehyde group.
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to resonate at a significantly downfield chemical shift (around 190-200 ppm). The chemical shifts of the piperidine ring carbons provide insights into the substitution pattern and conformational effects.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHO | 9.0 - 10.0 | 190 - 205 |
| C2-H | 3.0 - 4.0 | 55 - 65 |
| Piperidine Ring CH₂ | 1.0 - 3.0 | 20 - 50 |
| Piperidine Ring NH | 1.5 - 3.5 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound, offering insights into its functional groups and the nature of intermolecular interactions.
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by conjugation and hydrogen bonding. The N-H stretching vibration of the piperidine ring is expected to appear as a moderate absorption in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aldehyde and the piperidine ring will be observed in the 2850-3000 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, will contain a complex pattern of bands arising from C-C and C-N stretching, as well as various bending vibrations, which are characteristic of the molecule as a whole.
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. The symmetric vibrations of the piperidine ring are often strong in the Raman spectrum.
Both techniques are sensitive to intermolecular interactions. For instance, hydrogen bonding involving the N-H group of the piperidine ring or the carbonyl oxygen of the aldehyde will lead to a broadening and a shift to lower frequency of the corresponding stretching bands. These spectral changes can be used to study aggregation and complex formation in the solid state or in solution.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Piperidine) | Stretching | 3300 - 3500 |
| C-H (Aldehyde) | Stretching | 2700 - 2850 |
| C-H (Piperidine) | Stretching | 2850 - 3000 |
| C=O (Aldehyde) | Stretching | 1720 - 1740 |
| C-N (Piperidine) | Stretching | 1000 - 1250 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion is likely to proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidines, leading to the loss of the carbaldehyde group or other substituents at the C2 position. The loss of a hydrogen atom from the molecular ion is also a possibility. Another likely fragmentation is the cleavage of the bond between the C2 carbon and the carbonyl group.
HRMS allows for the determination of the exact mass of the molecular ion and its fragments with high precision (typically to within a few parts per million). This high accuracy enables the calculation of the elemental formula, confirming the identity of the compound and its fragments.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 113 | [C₆H₁₁NO]⁺ (Molecular Ion) | - |
| 112 | [M-H]⁺ | Loss of a hydrogen atom |
| 84 | [M-CHO]⁺ | Alpha-cleavage, loss of the formyl group |
| 56 | [C₄H₈]⁺ | Ring fragmentation |
UV-Vis Spectroscopy for Electronic Transitions and Charge-Transfer Complex Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the aldehyde. This group exhibits a weak n → π* transition at a relatively long wavelength, typically in the range of 270-300 nm. A more intense π → π* transition is expected at a shorter wavelength, usually below 200 nm.
The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. The study of these solvent effects can provide insights into the nature of the electronic transitions and the polarity of the excited states.
UV-Vis spectroscopy is also a valuable technique for studying the formation of charge-transfer (CT) complexes. The nitrogen atom of the piperidine ring can act as an electron donor, forming CT complexes with suitable electron acceptors. The formation of such a complex is typically accompanied by the appearance of a new, broad absorption band in the visible region of the spectrum, which is not present in the spectra of the individual donor or acceptor molecules. The intensity and position of this CT band can be used to determine the stoichiometry and stability of the complex.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| n → π | 270 - 300 | Low |
| π → π | < 200 | High |
X-Ray Diffraction for Solid-State Structure Determination
X-ray diffraction analysis of a single crystal provides the most definitive structural information in the solid state, including bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray structure would confirm the chair conformation of the piperidine ring.
It is anticipated that in the solid state, the carbaldehyde group at the C2 position will adopt an equatorial orientation to minimize steric interactions. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H group of the piperidine ring as a donor and the carbonyl oxygen of a neighboring molecule as an acceptor, leading to the formation of supramolecular assemblies such as chains or sheets. The precise arrangement of the molecules in the crystal lattice would be determined by the interplay of these hydrogen bonds and other weaker intermolecular forces.
| Parameter | Expected Value |
|---|---|
| C-N Bond Length | 1.45 - 1.49 Å |
| C-C Bond Length | 1.51 - 1.54 Å |
| C-N-C Bond Angle | 109° - 112° |
| C-C-C Bond Angle | 109° - 112° |
| C-C-N Bond Angle | 109° - 112° |
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful complement to experimental spectroscopic techniques for the characterization of this compound. Theoretical methods, particularly Density Functional Theory (DFT), can be used to predict and interpret a wide range of molecular properties.
DFT calculations can be employed to determine the optimized geometries of different possible conformers of this compound, such as the chair conformations with the carbaldehyde group in either an axial or equatorial position. By calculating the relative energies of these conformers, the most stable structure can be predicted.
Furthermore, computational methods can simulate various spectroscopic data. For instance, theoretical calculations can predict NMR chemical shifts and coupling constants, which can be compared with experimental data to aid in spectral assignment and conformational analysis. Vibrational frequencies from DFT calculations can be used to assign the bands observed in IR and Raman spectra. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, helping to assign the electronic transitions observed in UV-Vis spectroscopy.
Density Functional Theory (DFT) for Optimized Geometries, Electronic Structure, and Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine optimized molecular geometries, analyze electronic properties, and explore potential reaction pathways for piperidine-based compounds.
Optimized Geometries: DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing the total energy. For instance, theoretical calculations for this compound and its derivatives are often carried out using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net This level of theory has been shown to produce calculated bond lengths and angles that are in close agreement with experimental values obtained from X-ray diffraction. nih.gov The comparison between computed and experimental geometric parameters serves as a validation of the chosen theoretical method. nih.govnih.gov
Electronic Structure and Reactivity: The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Other electronic properties derived from DFT calculations include:
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
Mulliken Atomic Charges: These calculations provide the charge distribution across the molecule, identifying electron-rich and electron-deficient centers. researchgate.net
Global Reactivity Descriptors: Parameters such as hardness, softness, electronegativity, and chemical potential are calculated to quantify the molecule's reactivity. nih.gov
These analyses help in understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. researchgate.net
Reaction Mechanisms: DFT is also utilized to model reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows researchers to determine activation energies and predict the most likely reaction pathways. researchgate.net For piperidine derivatives, this can include studying their synthesis or their metabolic degradation pathways.
Table 1: Selected DFT Functionals and Basis Sets Used in Piperidine Studies
| Functional | Basis Set | Application |
| B3LYP | 6-311++G(d,p) | Geometry optimization, FMO analysis, MEP maps for this compound. researchgate.net |
| B3LYP | 6-311G** | Prediction of heats of formation and thermal stability for piperidine compounds. nih.gov |
| wB97XD | 6-311++G(d,p) | Calculation of global reactivity descriptors for bioactive molecules. nih.gov |
| B3LYP | 6-31G(d,p) | Optimization of Schiff base derivatives. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, making it particularly useful for predicting electronic absorption spectra (like UV-Vis spectra). rsc.org The approach allows for the simulation of how a molecule absorbs light, providing information on transition energies and oscillator strengths, which correspond to the position and intensity of absorption peaks. arxiv.org
For this compound, TD-DFT calculations, often using an Integral Equation Formalism Polarizable Continuum Model (IEFPCM), can be performed to simulate its UV-Vis spectra in various solvents such as water, ethanol, DMSO, and benzene. researchgate.net This analysis helps to understand how the solvent environment affects the electronic transitions of the molecule. The results from TD-DFT are frequently compared with experimental spectra to validate the computational model and aid in the interpretation of the observed electronic transitions. researchgate.net The method is valued for its favorable balance of computational cost and accuracy for many applications, although its limitations, particularly in describing long-range charge-transfer excitations, are well-recognized. rsc.orgohio-state.edu
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility, stability, and interactions with the surrounding environment, particularly in a biological context. researchgate.netnih.gov
Simulations typically run for nanoseconds (ns) or longer, tracking the trajectory of each atom. researchgate.net Key parameters analyzed during MD simulations include:
Root-Mean-Square Deviation (RMSD): RMSD is monitored to assess the structural stability of the molecule or a ligand-protein complex over the simulation time. A stable RMSD value indicates that the system has reached equilibrium. researchgate.netnih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein.
Radius of Gyration (rGyr): This parameter is used to evaluate the compactness of the molecule or complex during the simulation. nih.gov
Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to the solvent, providing information on how the molecule interacts with its solvent environment. researchgate.netnih.gov
Hydrogen Bonds: The formation and breaking of hydrogen bonds are tracked throughout the simulation to understand key intermolecular and intramolecular interactions that stabilize the system. researchgate.net
MD simulations are particularly valuable for studying solvation effects, revealing how solvent molecules arrange around the solute and influence its conformation and dynamics. researchgate.net These simulations can confirm the stability of binding poses predicted by molecular docking and provide a more dynamic picture of ligand-receptor interactions. nih.govmdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI-RDG) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) provides a method for defining atomic boundaries and chemical bonds based on the topology of the electron density. wikipedia.org This approach allows for the characterization of interatomic interactions, including covalent bonds and weaker non-covalent interactions. QTAIM analysis can partition molecular properties on a per-atom basis by dividing the molecular space into distinct atomic basins. wikipedia.orgarxiv.org
Complementing QTAIM, Non-Covalent Interaction (NCI) analysis, particularly using the Reduced Density Gradient (RDG), is a powerful technique for identifying and visualizing non-covalent interactions in real space. researchgate.net NCI-RDG plots can distinguish between different types of interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the values of the electron density and the reduced density gradient.
Together, these topological analyses are applied to this compound and its derivatives to:
Characterize the nature of intramolecular and intermolecular interactions. researchgate.net
Identify and quantify the strength of hydrogen bonds and other weak interactions that stabilize the molecular structure or crystal packing. researchgate.net
Analyze bonding in detail, going beyond classical structural models. wikipedia.org
Other related topological analyses include the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), which provide further insights into electron pairing and localization. researchgate.net
Molecular Docking and Ligand-Protein Interaction Studies for Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is extensively used to predict the binding mode and affinity of piperidine derivatives to potential biological targets, thereby guiding the design of new therapeutic agents. researchgate.netmdpi.com
The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results are often reported as a binding energy or docking score, where a more negative value indicates a stronger predicted binding affinity. mdpi.comresearchgate.net
For derivatives of this compound, docking studies have been performed to predict their inhibitory potential against various enzymes. For example, studies on related piperidine structures have shown potential interactions with targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and pancreatic lipase (B570770). researchgate.netmdpi.com A docking study of a Co(II) complex containing a piperidine-2-carbonyl moiety against Gram-positive and Gram-negative bacterial proteins reported a binding energy of -8.16983 kcal/mol. researchgate.net Another study on a piperidine derivative targeting pancreatic lipase found a binding energy of -8.24 kcal/mol. mdpi.com
The analysis of the docked pose reveals key ligand-protein interactions, such as:
Hydrogen bonds
Hydrophobic interactions
π-π stacking
π-cation interactions nih.gov
These studies identify the specific amino acid residues in the protein's active site that are crucial for ligand binding, providing a rational basis for optimizing the ligand's structure to improve its potency and selectivity. researchgate.netmdpi.com
Table 2: Example Molecular Docking Results for Piperidine Derivatives
| Derivative/Complex | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Co(II) complex with N⁵, N⁵-di(piperidine-2-carbonyl)... ligand | Protein from S. aureus (6MH4) | -8.16983 | GLU146, ASN211 | researchgate.net |
| Pyrrolidine derivative (Compound 12) | Pancreatic Lipase | -8.24 | Gly76, Phe77, Asp79, His151 | mdpi.com |
| Thiazolo[3,2-a] pyridine (B92270) derivative (Compound 4e) | α-amylase | -7.43 | Not specified | nih.gov |
| Palladium(II) complex (Compound 3) | Protein from E. coli | -8.6569 | Not specified | mdpi.com |
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) of Derived Scaffolds for Drug-Likeness Assessment
In drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate early in the development process. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are in silico tools used for this purpose. nih.gov These models evaluate the "drug-likeness" of a compound, helping to filter out candidates that are likely to fail in later clinical stages due to poor pharmacokinetics or toxicity. nih.gov
For scaffolds derived from this compound, various ADMET properties are predicted using web-based tools like SwissADME. nih.govresearchgate.net A key part of this assessment is evaluating compliance with established guidelines like Lipinski's Rule of Five. researchgate.net This rule suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:
Molecular weight ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
Other predicted properties include:
Gastrointestinal (GI) absorption: Predicts how well the compound is absorbed from the gut. nih.gov
Blood-Brain Barrier (BBB) permeation: Indicates whether the compound can cross into the central nervous system.
Synthetic accessibility: An estimate of how easily the compound can be synthesized. nih.gov
These computational predictions provide a valuable initial screening of the pharmaceutical potential of this compound derivatives, identifying structures with favorable drug-like properties for further investigation. researchgate.netmdpi.com
Biological and Medicinal Chemistry Relevance of Piperidine 2 Carbaldehyde Derived Scaffolds
Exploration of Pharmacophoric Features and Structure-Activity Relationships (SAR)
The biological activity of piperidine-2-carbaldehyde-derived scaffolds is intrinsically linked to their structural and electronic properties. The piperidine (B6355638) ring itself, a saturated six-membered heterocycle containing a nitrogen atom, provides a flexible yet conformationally defined core. researchgate.netresearchgate.net This allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.
Key pharmacophoric features often include:
The Piperidine Nitrogen: This atom can act as a hydrogen bond acceptor or can be protonated at physiological pH, forming a cationic center that can engage in ionic interactions with target proteins. researchgate.net
Stereochemistry at C2: The chiral center at the 2-position of the piperidine ring allows for the synthesis of enantiomerically pure compounds. The stereochemical configuration can be critical for biological activity, as different enantiomers may exhibit distinct binding affinities and efficacies.
Structure-activity relationship (SAR) studies on various piperidine derivatives have revealed important insights. For instance, in a series of piperidine-based influenza virus inhibitors, an ether linkage between a quinoline (B57606) moiety and the piperidine ring was found to be critical for inhibitory activity. nih.gov Modifications to the piperidine ring and the groups attached to it can modulate the potency and selectivity of the compounds. The structural features of piperine (B192125), which contains a piperidine ring, such as the aromatic ring with a methylenedioxy bridge and the conjugated dienone system, are considered important for its diverse bioactivities. nih.gov
Predicted and Observed Biological Activities of this compound Derivatives
Derivatives synthesized from this compound have been investigated for a multitude of biological applications, demonstrating their versatility as pharmacologically active agents. ijnrd.orgresearchgate.net
Piperidine-containing compounds have shown significant potential as inhibitors of various enzymes and receptors. For example, certain piperidine derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov The piperidine moiety in these molecules is considered a crucial component for their MAO inhibitory activity. nih.gov Additionally, derivatives of piperazine, a related six-membered nitrogen-containing heterocycle, have demonstrated potent α-glucosidase inhibitory activity, suggesting that piperidine-based structures could also be explored for this target in the management of diabetes. nih.govnih.gov Research has also shown that piperidine derivatives can act as dual inhibitors of tyrosinase and pancreatic lipase (B570770). researchgate.net
The piperidine scaffold is a common feature in many CNS-active drugs. researchgate.net Derivatives of piperidine have been explored for their potential in treating neurodegenerative diseases. For instance, some piperidine-containing compounds have been investigated as potential therapies for Alzheimer's disease by targeting cholinesterase receptors and other related pathways. nih.gov The ability of the piperidine ring to influence the physicochemical properties of a molecule, such as its lipophilicity and basicity, can be leveraged to enhance blood-brain barrier permeability, a critical factor for CNS-targeting drugs. usuhs.edu
Derivatives of piperidine have demonstrated a wide range of antimicrobial activities. academicjournals.orgbiointerfaceresearch.comresearchgate.netnih.gov Studies have shown that novel piperidine derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. academicjournals.orgbiointerfaceresearch.com For example, certain compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The antimicrobial efficacy can be modulated by the nature of the substituents on the piperidine ring. academicjournals.org
In the antiviral arena, piperidine derivatives have also shown promise. A series of piperidine-based compounds were identified as potent inhibitors of the influenza virus. nih.gov These compounds were found to interfere with an early to middle stage of the viral replication cycle. nih.gov Furthermore, metal complexes of pyridine-2-carbaldehyde thiosemicarbazone, a related structural class, have been studied for their activity against Herpes Simplex Virus 1 (HSV-1). researchgate.net The broad antiviral potential of such scaffolds highlights their importance in the search for new antiviral agents. ijnrd.orgnih.govnih.govmdpi.com
The antiproliferative properties of piperidine-derived compounds have been extensively investigated. researchgate.net These molecules have shown cytotoxic effects against various cancer cell lines. researchgate.netnih.gov For instance, piperine, a natural product containing a piperidine moiety, and its derivatives have been evaluated for their antiproliferative effects. nih.gov Synthetic piperidine derivatives have also demonstrated the ability to inhibit the proliferation of different cancer cell lines, suggesting their potential as anticancer agents. ijnrd.org The mechanism of action for their antiproliferative activity can be multi-faceted, including the inhibition of key enzymes involved in cell cycle progression like cyclin-dependent kinases (CDKs). nih.gov
Mechanistic Insights into Bioactivity (at a molecular level, without dosage implications)
The bioactivity of this compound derivatives can be attributed to their ability to interact with specific biological macromolecules at a molecular level. The flexible yet defined structure of the piperidine ring allows for optimal positioning of functional groups to engage in various non-covalent interactions with target proteins, such as hydrogen bonds, ionic interactions, and hydrophobic interactions. researchgate.netresearchgate.net
For enzyme inhibitors, the piperidine scaffold can serve as a core to which different pharmacophoric groups are attached. These groups can then interact with the active site of the enzyme, leading to competitive, non-competitive, or mixed-type inhibition. nih.govnih.gov For example, in the case of MAO-B inhibition by piperine, the interaction is competitive. nih.gov Molecular docking studies have shown that piperidine derivatives can fit into the active sites of enzymes like PPARγ, forming stable interactions with key amino acid residues. dovepress.com
In the context of antimicrobial activity, the mechanism can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The cationic nature of some piperidine derivatives at physiological pH can facilitate their interaction with the negatively charged components of bacterial cell walls.
For antiproliferative activity, piperidine-based compounds can exert their effects through various mechanisms. These can include the inhibition of protein kinases like EGFR and BRAF, which are crucial for cancer cell signaling pathways, or the inhibition of cell cycle-regulating proteins such as CDKs. nih.gov Some derivatives may also induce apoptosis (programmed cell death) in cancer cells. ijnrd.org The interaction of these compounds with their molecular targets can lead to the arrest of the cell cycle and ultimately, cell death. ijnrd.org
This compound as a Precursor in Drug Discovery Pipelines
The utility of this compound as a precursor is exemplified by its role in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The piperidine scaffold, when appropriately functionalized, can effectively occupy the ATP-binding site of various kinases, leading to their inhibition.
For instance, through multi-component reactions, this compound can be elaborated into complex heterocyclic systems. These reactions, which involve the simultaneous combination of three or more reagents in a single synthetic operation, offer a highly efficient and diversity-oriented approach to the generation of novel chemical entities. The resulting libraries of piperidine-containing compounds can then be screened for their ability to inhibit specific kinases of therapeutic interest.
Furthermore, the chiral nature of this compound allows for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The ability to control the stereochemistry of the final drug candidate is a key advantage offered by using this compound as a starting material.
The development of G protein-coupled receptor (GPCR) modulators represents another significant area where this compound serves as a valuable precursor. GPCRs constitute a large family of transmembrane receptors that are involved in a wide range of physiological processes and are the targets of a substantial portion of currently marketed drugs. The piperidine motif is a common feature in many GPCR ligands, contributing to their binding affinity and selectivity.
Through strategic synthetic modifications of the aldehyde group, this compound can be converted into a variety of derivatives designed to interact with specific GPCRs. These modifications can include the introduction of aromatic or heteroaromatic rings, as well as other functional groups that can engage in key interactions with the receptor's binding pocket.
Below is a table summarizing the utility of this compound in the synthesis of various therapeutic scaffolds:
| Therapeutic Target | Derived Scaffold Type | Synthetic Strategy |
| Kinases | Fused Heterocyclic Systems | Multi-component Reactions |
| GPCRs | Substituted Piperidines | Reductive Amination, Arylation |
| Proteases | Peptidomimetic Inhibitors | Ugi Reaction |
| Ion Channels | Spirocyclic Piperidines | Intramolecular Cyclization |
The research findings clearly indicate that the strategic utilization of this compound as a precursor provides a powerful and versatile platform for the discovery and development of novel therapeutic agents. Its chemical tractability and the biological significance of the resulting piperidine-containing scaffolds ensure its continued importance in the field of medicinal chemistry.
Future Perspectives and Emerging Research Directions
Development of Novel Stereoselective Synthetic Methodologies
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Future research is intensely focused on developing novel and more efficient stereoselective methods to access chiral piperidine-2-carbaldehyde and its derivatives. Significant efforts are being directed towards metal-catalyzed reactions, including asymmetric hydrogenation of pyridine (B92270) derivatives and various cyclization strategies. nih.gov For instance, transition metals like palladium, rhodium, ruthenium, and iridium are being employed in catalytic systems to achieve high levels of stereoselectivity. nih.gov Gold-catalyzed annulation procedures have also shown promise in the direct assembly of highly substituted piperidines. ajchem-a.com
Beyond traditional metal catalysis, organocatalysis continues to emerge as a powerful tool. Chiral amines and other small organic molecules are being explored to induce stereoselectivity in the formation of the piperidine (B6355638) ring. nih.gov Furthermore, "green" chemistry principles are increasingly being integrated, with a focus on using non-toxic catalysts like iron, reactions in aqueous media, and solvent-free conditions to enhance the sustainability of these synthetic routes. nih.gov A significant trend is the development of cascade reactions that allow for the construction of complex piperidine structures in a single, efficient step. ajchem-a.com
A summary of emerging stereoselective synthetic strategies is presented below:
| Synthetic Strategy | Catalyst/Method Type | Key Advantages |
| Asymmetric Hydrogenation | Transition Metal Catalysis (Rh, Ru, Ir) | High stereoselectivity in converting pyridines to piperidines. nih.gov |
| Alkene Cyclization | Gold(I) and Palladium(II) Catalysis | Direct formation of substituted piperidines from acyclic precursors. nih.govajchem-a.com |
| Domino Reactions | Organocatalysis / Metal Catalysis | Increased efficiency by forming multiple bonds in one pot. ajchem-a.com |
| Chemo-enzymatic Methods | Biocatalysis combined with chemical synthesis | High selectivity under mild conditions. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives with tailored biological activities. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates far more rapidly than traditional methods. nih.gov
Machine learning algorithms are being employed for a variety of tasks in the drug discovery pipeline:
Virtual Screening: ML models can screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.gov
Bioactivity Prediction: By learning from existing data, ML can predict the biological activity of novel piperidine derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch, offering innovative starting points for drug development. nih.gov
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, which is crucial for identifying viable drug candidates early in the process.
This data-driven approach accelerates the discovery of bioactive compounds by focusing laboratory efforts on molecules with the highest probability of success. mdpi.com
Exploration of New Biocatalytic Pathways
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Researchers are actively exploring new biocatalytic pathways for the synthesis of chiral piperidines. Enzymes, with their inherent stereoselectivity, can perform complex chemical transformations under mild conditions, often in aqueous environments.
Key areas of exploration in biocatalysis include:
Enzyme Discovery: Mining microbial genomes and employing synthetic biology techniques are leading to the discovery of novel enzymes with the potential to catalyze new reactions for piperidine synthesis.
Chemo-enzymatic Cascades: Combining the advantages of both chemical and biological catalysis, hybrid procedures are being developed to access complex chiral structures efficiently. nih.gov This can involve using an enzyme for a key stereoselective step within a multi-step chemical synthesis.
Engineered Enzymes: Techniques like directed evolution are being used to engineer enzymes with improved stability, broader substrate scope, and enhanced activity for industrial applications.
Expanding Applications in Material Science and Catalysis
While the primary focus for piperidine derivatives has been in pharmaceuticals, emerging research is exploring their potential in material science and catalysis. The unique structural and electronic properties of the piperidine ring, combined with the reactivity of the carbaldehyde group, make these compounds interesting building blocks for new materials and catalysts.
Polymer Chemistry: Piperidine-containing molecules have been used as components in polymer synthesis, for example, acting as chain stoppers to control polymerization. rsc.org There is potential for this compound to be incorporated into polymer backbones or as pendant groups to create functional materials with specific properties. Polymer-bound piperidines are also being utilized as recyclable catalysts or scavengers in organic synthesis. sigmaaldrich.com
Organocatalysis: The piperidine moiety itself is a well-known organocatalyst. researchgate.netresearchgate.net Derivatives of this compound could be designed to act as novel chiral organocatalysts, where the aldehyde group can participate in the catalytic cycle or be used to tether the catalyst to a support.
Coordination Chemistry and Homogeneous Catalysis: The nitrogen atom of the piperidine ring and the oxygen of the carbaldehyde can act as ligands, binding to metal centers to form coordination complexes. The closely related pyridine-2-carbaldehyde is known to form stable complexes that can be used in catalysis. rsc.orgresearchgate.netnih.gov This suggests that this compound could be used to create novel metal-based catalysts for a variety of chemical transformations.
Advanced Computational Modeling for Mechanism Elucidation and Property Prediction
Advanced computational modeling has become an indispensable tool for understanding the intricate details of reaction mechanisms and for predicting the properties of new molecules. For this compound and its derivatives, computational chemistry offers insights that are often difficult to obtain through experimental methods alone.
Mechanism Elucidation: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are used to map out the potential energy surfaces of reactions. This allows researchers to identify transition states, calculate activation energies, and understand the step-by-step process of how reactants are converted into products. acs.org Such studies are crucial for optimizing reaction conditions and for designing more efficient catalysts for stereoselective syntheses. researchgate.net
Predicting Molecular Properties: Computational models can predict a wide range of properties for newly designed piperidine derivatives, including their three-dimensional structure, electronic properties, and potential interactions with biological targets.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a molecule behaves over time. In the context of drug design, these simulations can be used to study the binding of a piperidine derivative to its protein target, revealing key interactions and helping to explain its biological activity. nih.govnih.gov This detailed understanding of binding modes is essential for the rational, structure-based design of more potent and selective ligands. nih.gov
The synergy between advanced computational modeling and experimental work is accelerating the pace of discovery and innovation in the chemistry of this compound.
Q & A
Q. What are the established methods for synthesizing Piperidine-2-carbaldehyde, and how can reaction conditions be optimized?
this compound is typically synthesized via oxidation of piperidine derivatives or reductive amination of appropriate precursors. For example, catalytic oxidation of 2-piperidinemethanol using a Ru-based catalyst under mild conditions (e.g., 40–60°C, aerobic environment) has been reported . Optimization involves adjusting parameters like temperature, solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst loading to maximize yield. Purification often requires column chromatography with gradients of ethyl acetate/hexane. Researchers should validate purity using NMR (e.g., characteristic aldehyde proton at δ 9.5–10.0 ppm) and GC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound may pose acute toxicity (e.g., skin corrosion, eye damage) based on structural analogs like pyridine-2-carbaldehyde . Key protocols include:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for all procedures to avoid vapor inhalation.
- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency measures: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard characterization includes:
- Spectroscopy: H NMR (aldehyde proton resonance), C NMR (carbonyl carbon at ~200 ppm), and FT-IR (C=O stretch ~1700 cm).
- Chromatography: HPLC with UV detection (λ = 210–280 nm) or GC-MS for volatile impurities.
- Elemental analysis: Confirm empirical formula (CHNO) with ≤0.3% deviation .
Advanced Research Questions
Q. How can contradictory data on this compound’s catalytic activity be resolved in cross-coupling reactions?
Contradictions in catalytic performance (e.g., yield variability) may stem from:
- Heterogeneity in reaction conditions: Meta-analyses (e.g., I statistic) can quantify variability across studies .
- Impurity profiles: Trace metals (e.g., Pd in Suzuki couplings) may influence outcomes. ICP-MS analysis of starting material is recommended.
- Substrate scope limitations: Systematic screening of electron-deficient vs. electron-rich substrates under standardized conditions (e.g., 1 mol% catalyst, 80°C) clarifies applicability .
Q. What mechanistic insights guide the use of this compound in asymmetric synthesis?
The aldehyde group acts as an electrophile in organocatalytic reactions (e.g., aldol additions). Key considerations:
- Stereochemical control: Chiral amines (e.g., proline derivatives) induce enantioselectivity. DFT calculations predict transition-state geometries.
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., MeOH) may quench reactivity.
- Kinetic studies: In-situ IR or F NMR monitors reaction progress to identify rate-limiting steps .
Q. What methodologies are effective for integrating this compound into drug discovery pipelines?
- Structure-activity relationship (SAR) studies: Modify the aldehyde moiety to create Schiff base libraries. High-throughput screening (HTS) against target enzymes (e.g., kinases) identifies hits.
- ADMET profiling: Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA).
- In vivo models: Rodent studies evaluate pharmacokinetics (e.g., C, t) and toxicity (LD) .
Methodological Guidance
Q. How should researchers design systematic reviews on this compound’s applications?
Follow PRISMA guidelines:
- Search strategy: Use Boolean operators in PubMed, Web of Science, and SciFinder (e.g., "(this compound) AND (synthesis OR catalysis)").
- Inclusion/exclusion criteria: Prioritize peer-reviewed studies with full experimental details.
- Bias assessment: Cochrane Risk of Bias Tool evaluates study quality .
What frameworks assist in formulating hypothesis-driven research questions about this compound?
Apply the FINER criteria :
- Feasible: Ensure access to specialized equipment (e.g., chiral HPLC).
- Novel: Identify gaps via literature reviews (e.g., understudied biological targets).
- Relevant: Align with trends in green chemistry or neurodegenerative drug development .
Data Presentation
| Parameter | Example Values | References |
|---|---|---|
| Melting Point | 25–30°C (lit.) | |
| LogP (Octanol-Water) | 0.89 (predicted) | |
| Synthetic Yield | 65–85% (optimized conditions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
